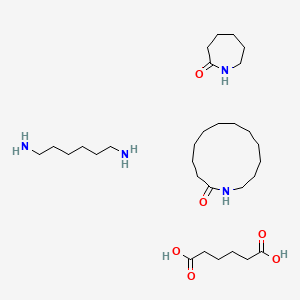
Azacyclotridecan-2-one;azepan-2-one;hexane-1,6-diamine;hexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azacyclotridecan-2-one, azepan-2-one, hexane-1,6-diamine, and hexanedioic acid are organic compounds with significant applications in various fields. Azepan-2-one, commonly referred to as caprolactam, is a precursor to nylon-6 . Hexane-1,6-diamine and hexanedioic acid are key monomers in the production of nylon-6,6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azacyclotridecan-2-one: This compound can be synthesized from butadiene through a series of reactions. Butadiene is trimerized with a Ziegler-Natta catalyst to form 1,5,9-cyclododecatriene, which is then hydrogenated to cyclododecane.
Azepan-2-one: Caprolactam is produced from cyclohexanone, which is oxidized to cyclohexanone oxime.
Hexane-1,6-diamine: This compound is typically synthesized by the hydrogenation of adiponitrile.
Hexanedioic acid:
Industrial Production Methods
Azacyclotridecan-2-one: Industrially, it is produced via the trimerization of butadiene followed by hydrogenation and subsequent reactions.
Azepan-2-one: Caprolactam is produced on a large scale through the Beckmann rearrangement of cyclohexanone oxime.
Hexane-1,6-diamine: Industrial production involves the hydrogenation of adiponitrile.
Hexanedioic acid: Adipic acid is produced industrially by the oxidation of cyclohexane.
Chemical Reactions Analysis
Types of Reactions
Azacyclotridecan-2-one: Undergoes polymerization to form nylon-12.
Azepan-2-one: Undergoes polymerization to form nylon-6.
Hexane-1,6-diamine: Reacts with hexanedioic acid to form nylon-6,6.
Hexanedioic acid: Reacts with hexane-1,6-diamine to form nylon-6,6.
Common Reagents and Conditions
Azacyclotridecan-2-one: Polymerization can be initiated with cationic or anionic initiators.
Azepan-2-one: Polymerization is typically carried out under heat and pressure.
Hexane-1,6-diamine: Hydrogenation of adiponitrile is carried out under high pressure and temperature.
Hexanedioic acid: Oxidation of cyclohexane is carried out with nitric acid.
Major Products Formed
Scientific Research Applications
Azacyclotridecan-2-one, azepan-2-one, hexane-1,6-diamine, and hexanedioic acid have numerous applications in scientific research:
Mechanism of Action
The mechanism of action for these compounds primarily involves their polymerization to form long-chain polymers. For example, azacyclotridecan-2-one undergoes ring-opening polymerization to form nylon-12 . The molecular targets and pathways involved in these reactions include the activation of monomers by initiators and the propagation of polymer chains .
Comparison with Similar Compounds
Azacyclotridecan-2-one: Similar to caprolactam but forms nylon-12 instead of nylon-6.
Azepan-2-one: Similar to azacyclotridecan-2-one but forms nylon-6.
Hexane-1,6-diamine: Similar to other diamines but specifically reacts with hexanedioic acid to form nylon-6,6.
Hexanedioic acid: Similar to other dicarboxylic acids but specifically reacts with hexane-1,6-diamine to form nylon-6,6.
List of Similar Compounds
Azacyclotridecan-2-one: Caprolactam.
Azepan-2-one: Azacyclotridecan-2-one.
Hexane-1,6-diamine: Other diamines such as ethylenediamine.
Hexanedioic acid: Other dicarboxylic acids such as succinic acid.
Properties
CAS No. |
51365-12-9 |
|---|---|
Molecular Formula |
C30H60N4O6 |
Molecular Weight |
572.8 g/mol |
IUPAC Name |
azacyclotridecan-2-one;azepan-2-one;hexane-1,6-diamine;hexanedioic acid |
InChI |
InChI=1S/C12H23NO.C6H16N2.C6H11NO.C6H10O4/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12;7-5-3-1-2-4-6-8;8-6-4-2-1-3-5-7-6;7-5(8)3-1-2-4-6(9)10/h1-11H2,(H,13,14);1-8H2;1-5H2,(H,7,8);1-4H2,(H,7,8)(H,9,10) |
InChI Key |
QLEHEMBVXVTEER-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=O)NCCCCC1.C1CCC(=O)NCC1.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O |
Related CAS |
51365-12-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















